methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a synthetic purine derivative featuring a fused imidazo[2,1-f]purine core substituted with methyl groups at positions 1 and 7, a 2-methoxyethyl group at position 8, and a methyl acetate moiety at position 2. Its design incorporates a balance of hydrophobic (methyl groups) and polar (methoxyethyl, ester) substituents, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
methyl 2-[6-(2-methoxyethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-9-7-19-11-12(16-14(19)18(9)5-6-24-3)17(2)15(23)20(13(11)22)8-10(21)25-4/h7H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVUPOBPOPTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionation of Xanthine Precursors
Xanthine derivatives (e.g., 1,3-dimethylxanthine) undergo thionation using phosphorus pentasulfide (P₂S₅) in anhydrous pyridine under reflux to yield 6-thioxanthines. For example, 1,3-dimethyl-6-thioxanthine is generated in 85–90% yield after 6 hours at 110°C. This intermediate is critical for introducing the imidazo ring via alkylation-cyclization sequences.
Cyclization with Amino Alcohols
The 6-thioxanthine intermediate reacts with amino alcohols (e.g., 2-methoxyethylamine) in dimethyl sulfoxide (DMSO) at 120°C for 12–24 hours to form amino-substituted purines. Subsequent cyclization with thionyl chloride (SOCl₂) at 80°C for 4 hours closes the imidazo ring, yielding the tricyclic core. Optimal conditions for this step require strict moisture exclusion to prevent hydrolysis.
Optimization Challenges and Solutions
Regioselectivity in Alkylation
Competitive alkylation at N-3 and N-9 is minimized using bulky bases (e.g., DBU) and low temperatures. Patent WO2006108103A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N-8 selectivity.
Purification and Yield Enhancement
Crude products often contain unreacted starting materials and regioisomers. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water gradient) achieves >98% purity. Recrystallization from ethyl acetate/hexane mixtures further improves crystalline quality.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 377.14 [M+H]⁺. High-resolution MS (HRMS) matches the theoretical mass (C₁₆H₂₀N₄O₅⁺: 377.1456) within 2 ppm.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thionation-Cyclization | P₂S₅, SOCl₂ | 52 | 98 | |
| Direct Alkylation | K₂CO₃, CH₃OCH₂CH₂Br | 75 | 95 | |
| Mitsunobu Esterification | DEAD, PPh₃ | 80 | 97 |
Route selection depends on cost, scalability, and equipment availability. Industrial-scale synthesis favors direct alkylation due to lower reagent costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What synthetic routes are established for synthesizing methyl 2-(8-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate?
- Methodology : Multi-step organic synthesis is typically required. For example, analogous imidazo[2,1-f]purine derivatives are synthesized via:
- Step 1 : Alkylation or substitution reactions to introduce the 2-methoxyethyl group at the 8-position .
- Step 2 : Cyclization under controlled pH and temperature to form the imidazo-purine core .
- Step 3 : Esterification with methyl acetate to install the terminal ester group .
- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) significantly impact yield and purity. Reaction progress should be monitored via TLC or HPLC .
Q. How is the compound characterized structurally and spectroscopically?
- Methodology :
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., methoxyethyl protons at δ ~3.3–3.5 ppm, methyl groups at δ ~2.8–3.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]+ = 432.18; observed ±0.001 accuracy) .
- X-ray Crystallography : Resolve 3D conformation, particularly the coplanarity of the imidazo-purine core and substituent orientations .
Q. What structural features govern its reactivity in biological systems?
- Key Features :
- Imidazo-purine core : Acts as a hydrogen-bond acceptor, mimicking purine bases in enzymes .
- Methoxyethyl group : Enhances solubility and modulates steric interactions with target proteins .
- Ester moiety : May serve as a prodrug, hydrolyzing in vivo to the active carboxylic acid .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Experimental Design :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature: 60–100°C; solvent: ethanol vs. acetonitrile; catalyst loading: 5–10 mol%) .
- Flow Chemistry : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-oxidation) .
- Case Study : For analogous compounds, optimizing pH to 7.5–8.0 increased cyclization efficiency by 30% .
Q. What computational strategies predict the compound’s bioactivity and binding mechanisms?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with adenosine receptors (e.g., A2A subtype) .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (e.g., RMSD < 2.0 Å over 100 ns indicates stable binding) .
Q. How can contradictions in spectral data (e.g., NMR peak splitting) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify rotameric equilibria (e.g., methoxyethyl rotation) .
- Isotopic Labeling : Use 13C-labeled reagents to trace ambiguous carbon signals .
Q. What are the key challenges in scaling up synthesis for preclinical studies?
- Challenges :
- Purification : Column chromatography becomes impractical; switch to recrystallization (solvent: ethanol/water mixtures) .
- Byproduct Formation : Monitor via LC-MS and optimize quenching steps (e.g., rapid cooling to prevent dimerization) .
- Scale-Up Protocol : Pilot batches (10–100 g) require strict control of exothermic reactions (e.g., use jacketed reactors) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
